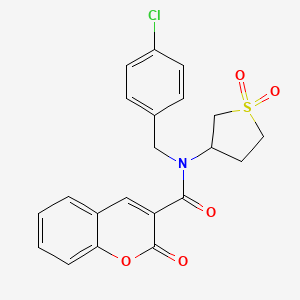![molecular formula C26H27ClN4OS B2597007 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-05-6](/img/structure/B2597007.png)
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The compound also contains a thiourea group, which is known to exhibit various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized using methods such as the Fischer indole synthesis . Thiourea derivatives can be synthesized through the reaction of primary amines with an isothiocyanate.Chemical Reactions Analysis
The indole and thiourea groups in the compound can undergo various chemical reactions. For example, indoles can undergo electrophilic substitution due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, indoles generally have a high melting point and are usually soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Cytotoxicity Studies
The compound 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea has been studied for its molecular docking capabilities and cytotoxicity. In a study on a similar compound, the docking with B-DNA revealed significant binding energy, indicating potential interactions with DNA. Furthermore, cytotoxic nature was assessed against specific cell lines, suggesting its potential in cancer research and treatment (Mushtaque et al., 2016).
Synthesis of Pyrido and Thieno Derivatives
Research has been conducted on the synthesis of new pyrido and thieno derivatives using related thiourea compounds. These studies are crucial in developing novel heterocyclic compounds, which are significant in pharmaceutical and chemical industries due to their diverse biological activities (El-Kashef et al., 2010).
Synthesis and Reactivity
The synthesis and reactivity of thiourea derivatives have been widely explored. For example, the reactions of thioureas with various reagents leading to the formation of pyrimidine, thiazole, and pyrazoline derivatives highlight the compound's versatility in synthesizing diverse chemical structures, which can be useful in developing new pharmaceuticals (Morita et al., 1983).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal activities of thiourea derivatives. These properties make them valuable in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Wardkhan et al., 2008).
Cytotoxic Activity Against Cancer Cell Lines
Thiourea derivatives have shown cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. This research is vital in the ongoing search for more effective cancer treatments (Eweas et al., 2014).
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4OS/c1-3-32-22-10-8-20(9-11-22)30-26(33)31(17-21-6-4-5-14-28-21)15-13-23-18(2)29-25-12-7-19(27)16-24(23)25/h4-12,14,16,29H,3,13,15,17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZAJRWNJIVSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)

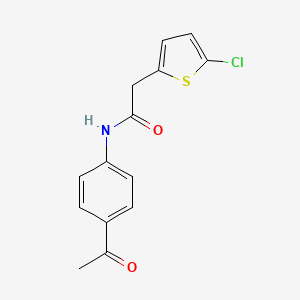
![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)
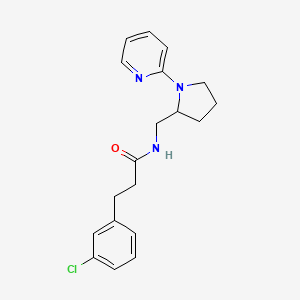
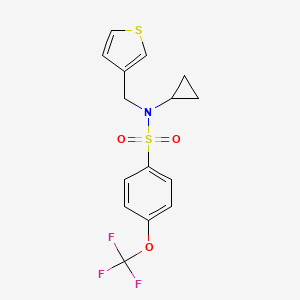
![5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2596937.png)

![1-[(4-Fluorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2596941.png)
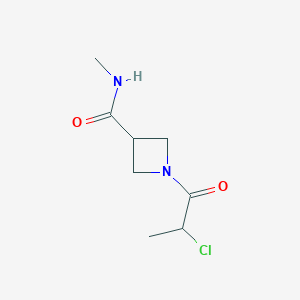
![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)
